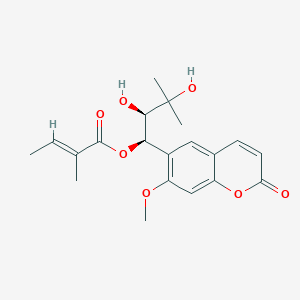

Angelol H

Description

Properties

IUPAC Name |

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHUBXAYVOCLNA-OEQDPHDDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Antioxidant Potential of Angelol H and Related Chalcones: A Technical Guide

Executive Summary

Xanthoangelol, a prominent chalcone isolated from Angelica keiskei, has demonstrated significant antioxidant and cytoprotective properties in various in vitro models. While direct radical scavenging activity data is limited, its mechanism of action appears to be primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the endogenous antioxidant response, leading to the upregulation of a suite of protective enzymes. This guide provides a summary of the available quantitative data, detailed experimental protocols for assessing antioxidant activity, and visual representations of the key signaling pathway and experimental workflows.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the biological activities of Xanthoangelol. It is important to note that while not all of these are direct measures of antioxidant capacity (e.g., DPPH, ABTS), they provide valuable insights into the compound's potency and potential therapeutic applications.

| Assay/Target | Test System | Endpoint | Result (IC50/EC50) | Reference |

| Monoamine Oxidase-A (MAO-A) | In vitro enzyme assay | Inhibition | 43.4 µM | [1] |

| Monoamine Oxidase-B (MAO-B) | In vitro enzyme assay | Inhibition | 43.9 µM | [1] |

| Dipeptidyl peptidase-IV (DPP-IV) | In vitro enzyme assay | Inhibition | 10.49 µM | [2] |

| α-glucosidase | In vitro enzyme assay | Inhibition | 14.45 µM | [2] |

Experimental Protocols

This section details the methodologies for key in vitro antioxidant assays that can be employed to evaluate the antioxidant potential of compounds like Xanthoangelol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve the test compound (e.g., Xanthoangelol) in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. A series of dilutions are then prepared.

-

Reaction: In a 96-well microplate or cuvettes, mix a specific volume of the test sample dilutions with the DPPH working solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and subsequent dilutions as described for the DPPH assay.

-

Reaction: Add a specific volume of the test sample to the ABTS•+ working solution and mix thoroughly.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution of the test compound and serial dilutions.

-

Reaction: Add a small volume of the sample to the FRAP reagent and mix.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: The absorbance of the reaction mixture is measured at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing antioxidant power in µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of a compound to inhibit the formation of DCF indicates its cellular antioxidant activity.

Procedure:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are typically seeded in a 96-well microplate and cultured until they reach confluence.

-

Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA and the test compound at various concentrations.

-

Induction of Oxidative Stress: After an incubation period, the cells are washed to remove the extracellular probe and compound. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then added to induce cellular oxidative stress.

-

Fluorescence Measurement: The fluorescence of DCF is measured over time using a fluorescence microplate reader.

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activated by Xanthoangelol

Xanthoangelol has been shown to exert its antioxidant effects by activating the Nrf2/ARE (Antioxidant Response Element) signaling pathway[3]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers like Xanthoangelol, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Nrf2 signaling pathway activation by Xanthoangelol.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a general workflow for conducting the primary in vitro antioxidant assays discussed in this guide.

References

Methodological & Application

Angelol H: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Angelol H, a natural coumarin compound, in various in vitro research applications. The information compiled herein is based on existing literature on this compound and structurally related compounds, offering a starting point for investigating its potential therapeutic effects.

Product Information and Solubility

This compound is a natural product that can be sourced from various suppliers. For in vitro studies, it is crucial to use a high-purity grade of the compound.

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). Commercial suppliers often provide this compound as a crystalline solid or as a pre-dissolved solution in DMSO, for instance, at a concentration of 10 mM.

Stock Solution Preparation:

-

It is recommended to prepare a high-concentration stock solution of this compound in sterile DMSO, for example, 10 mM or 20 mM.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced cellular effects. Some studies suggest that DMSO concentrations up to 1% (v/v) may be acceptable, but it is advisable to perform a vehicle control to assess the impact of DMSO on the specific cell line and assay being used. For cellular experiments, a common practice is to prepare the stock solution at a concentration at least 1000 times higher than the final working concentration.

In Vitro Applications and Protocols

This compound and related coumarin compounds have shown potential in several therapeutic areas. Below are detailed protocols for evaluating the efficacy of this compound in anticancer, neuroprotective, and anti-inflammatory studies.

Anticancer Activity

This compound and its analogs have demonstrated potential anti-cancer effects, including the inhibition of cell proliferation, migration, and angiogenesis. The following protocols are based on studies of the related compound Angelol-A on human cervical cancer cells and provide a framework for assessing the anticancer properties of this compound.

Table 1: Recommended Concentration Ranges for Anticancer Assays

| Assay Type | Cell Lines | Suggested Concentration Range | Incubation Time |

| Cell Viability (MTT Assay) | HeLa, SiHa, CaSki | 1 - 100 µM | 24 - 72 hours |

| Migration/Invasion Assay | HeLa, SiHa | 10 - 50 µM | 24 hours |

| Tube Formation Assay | HUVECs | 10 - 50 µM (on cancer cells) | 6 - 12 hours |

| Western Blot Analysis | HeLa, SiHa | 10 - 50 µM | 24 hours |

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Seed human cervical cancer cells (e.g., HeLa, SiHa, CaSki) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

Workflow for Anticancer Evaluation of this compound

Workflow for assessing the anticancer potential of this compound.

Neuroprotective Activity

Coumarins isolated from Angelica species have shown promise in protecting neuronal cells from oxidative stress-induced damage. The following protocol is adapted from studies on related compounds and can be used to evaluate the neuroprotective effects of this compound.

Table 2: Recommended Concentration Ranges for Neuroprotection Assays

| Assay Type | Cell Line | Toxin & Concentration | Suggested this compound Range |

| Neurotoxicity Assay | Neuro-2A, PC12, SH-SY5Y | H₂O₂ (100-200 µM) | 1 - 100 µM |

| Intracellular ROS Assay | Neuro-2A | H₂O₂ (100-200 µM) | 1 - 100 µM |

Experimental Protocol: Neuroprotection against Oxidative Stress

-

Cell Seeding: Seed neuronal cells (e.g., Neuro-2A) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined by a preliminary cytotoxicity assay) for 2 to 24 hours.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a pre-determined optimal concentration (e.g., 150 µM) for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the this compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway. The following protocol provides a framework for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

Table 3: Recommended Concentration Ranges for Anti-inflammatory Assays

| Assay Type | Cell Line | Inducer & Concentration | Suggested this compound Range |

| Nitric Oxide (NO) Assay | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 µM |

| Cytokine (TNF-α, IL-6) Assay | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 µM |

| Western Blot (NF-κB) | RAW 264.7 | LPS (1 µg/mL) | 10 - 100 µM |

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis: A reduction in nitrite production in the this compound-treated groups compared to the LPS-only treated group indicates anti-inflammatory activity.

Workflow for Anti-inflammatory Evaluation of this compound

Workflow for assessing the anti-inflammatory potential of this compound.

Signaling Pathway Analysis

Studies on the related compound Angelol-A suggest that its anti-metastatic and anti-angiogenic effects in human cervical cancer cells are mediated through the ERK signaling pathway.[1] Angelol-A was found to upregulate miR-29a-3p, which in turn targets and downregulates MMP2 and VEGFA.[1] The ERK pathway appears to be an upstream regulator in this process.[1]

Proposed Signaling Pathway for this compound in Cancer

Proposed signaling pathway of this compound in cancer.

Protocol for Western Blot Analysis of the ERK Pathway

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ERK, phosphorylated ERK (p-ERK), MMP2, VEGFA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. A decrease in the p-ERK/total ERK ratio and downregulation of MMP2 and VEGFA would support the proposed mechanism of action.

These application notes and protocols are intended to serve as a guide for researchers. It is recommended to optimize the experimental conditions, including cell density, drug concentrations, and incubation times, for each specific cell line and assay.

References

Application Notes and Protocols for Angelol Derivatives in MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing angelol derivatives in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays to assess cell viability and cytotoxicity. The protocols and data presented are based on published studies of various angelol compounds, providing a strong foundation for experimental design.

Introduction

Angelol derivatives are a class of natural compounds that have garnered significant interest for their potential therapeutic properties, particularly in oncology. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells. This document outlines the recommended concentrations and detailed protocols for assessing the cytotoxic effects of various angelol derivatives using the MTT assay.

Data Presentation: Cytotoxicity of Angelol Derivatives

The following table summarizes the cytotoxic activity of several angelol derivatives against various cancer cell lines as determined by MTT assays. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.

| Compound | Cell Line | Cell Type | Incubation Time | IC50 Concentration | Reference |

| Ingenol-3-Angelate (I3A) | A2058 | Human Melanoma | 24 hours | 38 µM | [1] |

| Ingenol-3-Angelate (I3A) | HT144 | Human Melanoma | 24 hours | 46 µM | [1] |

| Decursinol Angelate (DA) | PC-3 | Human Prostate Cancer | Not Specified | 13.63 µM | [2] |

| Decursinol Angelate (DA) | B16F10 | Murine Melanoma | Not Specified | 75 µM | [2] |

| Decursinol Angelate (DA) | HeLa | Human Cervical Cancer | Not Specified | 10 µM | [2] |

| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | Not Specified | More potent than Ingenol Mebutate at very low concentrations | [3] |

Experimental Protocols

A generalized protocol for performing an MTT assay with an angelol derivative is provided below. This should be optimized based on the specific cell line and experimental conditions.

Materials

-

Angelol derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[5]

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 620-690 nm)

Procedure

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the angelol derivative in complete culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the angelol derivative.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the angelol derivative, e.g., DMSO) and a negative control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

-

-

Solubilization of Formazan:

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620 nm or 690 nm can be used to subtract background absorbance.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot a dose-response curve with the concentration of the angelol derivative on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Mandatory Visualizations

Experimental Workflow for MTT Assay

References

- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Angelol H: A Promising Inhibitor of Cancer Cell Migration and Invasion

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angelol H, a coumarin compound, has demonstrated significant potential as an anti-metastatic agent. Research into the closely related compound, Angelol-A, has shown that it can effectively inhibit the migration and invasion of cancer cells.[1][2] This document provides detailed protocols for assessing the effects of this compound on cell migration and invasion, along with an overview of the implicated signaling pathways. The methodologies described herein are foundational for preclinical studies investigating the therapeutic potential of this compound in oncology.

Data Presentation

The following table summarizes hypothetical quantitative data from a study on this compound, illustrating its dose-dependent inhibitory effects on cell migration and invasion.

| Treatment Group | Concentration (µM) | Relative Migration (%) | Relative Invasion (%) | MMP-2 Expression (Fold Change) | VEGFA Expression (Fold Change) |

| Control | 0 | 100 ± 5.2 | 100 ± 6.8 | 1.00 | 1.00 |

| This compound | 10 | 75 ± 4.1 | 68 ± 5.5 | 0.72 | 0.78 |

| This compound | 25 | 42 ± 3.5 | 35 ± 4.9 | 0.45 | 0.51 |

| This compound | 50 | 18 ± 2.9 | 15 ± 3.2 | 0.21 | 0.28 |

Experimental Protocols

Two primary assays are detailed below to assess the impact of this compound on cancer cell motility: the Wound-Healing (Scratch) Assay for collective cell migration and the Transwell (Boyden Chamber) Assay for both chemotactic migration and invasion.

Wound-Healing (Scratch) Assay Protocol

This assay provides a straightforward method to assess collective cell migration in vitro.[3][4]

Materials:

-

Cancer cell line of interest (e.g., human cervical cancer cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

6-well tissue culture plates

-

Sterile p200 pipette tips or a wound-healing insert

-

Microscope with a camera and incubation chamber (37°C, 5% CO2)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells into 6-well plates and culture until they form a confluent monolayer. The number of cells required will depend on the cell type.[3]

-

Wound Creation: Once confluent, create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip. Alternatively, use a commercially available culture insert to create a more uniform cell-free gap.[4]

-

Washing: Gently wash the wells with serum-free medium to remove dislodged cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Imaging: Immediately capture images of the wounds at time 0. Place the plate in a microscope stage incubator and acquire images at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control well has closed.[3][4]

-

Data Analysis: Measure the area of the wound at each time point for all treatment groups. The rate of wound closure is indicative of cell migration.

Experimental Workflow for Wound-Healing Assay

Caption: Workflow for the Wound-Healing (Scratch) Assay.

Transwell Migration and Invasion Assay Protocol

This assay, also known as the Boyden chamber assay, evaluates the ability of cells to migrate through a porous membrane towards a chemoattractant.[3][5] For the invasion assay, the membrane is coated with an extracellular matrix (ECM) component like Matrigel™.[4][5][6]

Materials:

-

24-well Transwell inserts (typically 8 µm pore size)

-

Matrigel™ or other basement membrane extract (for invasion assay)

-

Cancer cell line of interest

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or Toluidine Blue)

-

Microscope

Procedure:

Part A: Cell Migration Assay

-

Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.[3]

-

Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[3]

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[3] Add different concentrations of this compound to the upper chamber along with the cells.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.[5]

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[5][6]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10-15 minutes.[5] Stain the cells with a solution like 0.1% Crystal Violet for 15 minutes.

-

Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the underside of the membrane using a microscope and count the number of migrated cells in several random fields.

Part B: Cell Invasion Assay The protocol is similar to the migration assay with the following key difference:

-

Coating the Insert: Before seeding the cells, the Transwell insert membrane must be coated with a thin layer of Matrigel™.[5][6] Dilute the Matrigel™ with cold, serum-free medium and add it to the upper chamber. Incubate for at least 30-60 minutes at 37°C to allow for gelation.[5] The rest of the steps are the same as the migration assay.

Experimental Workflow for Transwell Assay

Caption: Workflow for the Transwell Migration and Invasion Assay.

Signaling Pathway

Studies on the related compound, Angelol-A, suggest that its anti-metastatic effects are mediated through the modulation of the ERK signaling pathway.[1] Specifically, Angelol-A has been shown to inhibit the expression of Matrix Metalloproteinase 2 (MMP-2) and Vascular Endothelial Growth Factor A (VEGFA).[1] MMPs are crucial for the degradation of the extracellular matrix, a key step in cell invasion, while VEGFA is a potent pro-angiogenic factor that also promotes cell migration. The inhibition of the ERK pathway by Angelol-A leads to the upregulation of miR-29a-3p, which in turn targets and downregulates MMP2 and VEGFA expression.[1]

Proposed Signaling Pathway for this compound

Caption: Proposed signaling pathway for this compound's anti-metastatic effects.

References

- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 5. vivomatter.com [vivomatter.com]

- 6. corning.com [corning.com]

Application Notes and Protocols: Assessing the Anti-Angiogenic Activity of Angelol H using the Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Angelol H, a natural compound, has been investigated for its potential anti-angiogenic properties. This document provides detailed application notes and protocols for assessing the anti-angiogenic activity of this compound using the in vitro tube formation assay, a widely used method to evaluate the effect of compounds on the morphogenic differentiation of endothelial cells into capillary-like structures.

While the specific compound "this compound" is not extensively documented in publicly available research for its anti-angiogenic properties, the closely related compound Angelol A has been shown to possess significant anti-metastatic and anti-angiogenic effects.[1][2] This document will, therefore, draw upon the established mechanism of Angelol A as a representative model for the potential action of Angelol compounds, with the understanding that specific quantitative effects of this compound would require experimental determination. Angelol A has been found to inhibit the expression of Matrix Metalloproteinase 2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), key regulators of angiogenesis, through the modulation of the ERK/miR-29a-3p signaling pathway.[1][2]

Data Presentation

The following table represents illustrative quantitative data from a tube formation assay, demonstrating the potential dose-dependent inhibitory effect of an Angelol compound on Human Umbilical Vein Endothelial Cells (HUVECs).

Disclaimer: The following data is representative and intended for illustrative purposes only. Actual experimental results for this compound may vary and should be determined empirically.

| Treatment Group | Total Tube Length (µm) | Number of Branch Points | Number of Loops | Percentage Inhibition of Tube Length (%) |

| Vehicle Control (0.1% DMSO) | 12,500 ± 850 | 85 ± 9 | 45 ± 5 | 0% |

| This compound (1 µM) | 9,800 ± 720 | 62 ± 7 | 31 ± 4 | 21.6% |

| This compound (5 µM) | 6,200 ± 510 | 35 ± 5 | 18 ± 3 | 50.4% |

| This compound (10 µM) | 3,100 ± 350 | 15 ± 3 | 7 ± 2 | 75.2% |

| Suramin (Positive Control, 10 µM) | 2,500 ± 280 | 11 ± 2 | 4 ± 1 | 80.0% |

Experimental Protocols

Protocol 1: HUVEC Tube Formation Assay

This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by HUVECs on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

This compound (stock solution in DMSO)

-

Suramin (positive control)

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA (0.25%)

-

96-well tissue culture plates

-

Inverted microscope with a camera

Procedure:

-

Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS and other required growth factors. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 3 and 6 for experiments.

-

Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Ensure the entire surface of the well is covered.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Cell Seeding: Harvest HUVECs using Trypsin-EDTA and resuspend them in EGM-2 with a reduced serum concentration (e.g., 0.5% FBS). Count the cells and adjust the density to 2 x 10^5 cells/mL.

-

Treatment Preparation: Prepare serial dilutions of this compound in the reduced-serum medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Suramin).

-

Cell Plating and Treatment: Add 100 µL of the HUVEC suspension (20,000 cells) to each Matrigel®-coated well. Immediately add 100 µL of the prepared treatment solutions to the respective wells.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours. Monitor tube formation periodically under an inverted microscope.

-

Imaging: After the desired incubation period (when the vehicle control group shows a well-formed network of tubes), capture images of the tube-like structures in each well using an inverted microscope at 4x or 10x magnification.

Protocol 2: Quantification of Tube Formation

This protocol describes how to quantify the anti-angiogenic effect of this compound from the captured images.

Materials:

-

Image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin)

-

Captured images from the tube formation assay

Procedure:

-

Image Acquisition: Capture at least three random fields of view per well.

-

Image Analysis:

-

Open the captured images in ImageJ.

-

Use the Angiogenesis Analyzer plugin or a similar tool to quantify the following parameters:

-

Total Tube Length: The sum of the lengths of all tube segments.

-

Number of Branch Points (or Nodes): The number of points where three or more tubes intersect.

-

Number of Loops (or Meshes): The number of enclosed areas formed by the tubes.

-

-

-

Data Analysis:

-

Calculate the average and standard deviation for each parameter from the replicate images for each treatment group.

-

Calculate the percentage inhibition of tube formation for each treatment group relative to the vehicle control using the following formula for total tube length:

-

% Inhibition = [1 - (Total Tube Length of Treated / Total Tube Length of Control)] x 100

-

-

Present the data in a tabular format for easy comparison.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the HUVEC Tube Formation Assay.

Signaling Pathway of Angelol A in Angiogenesis Inhibition

Caption: Angelol A's proposed mechanism of anti-angiogenic action.

References

Application Notes and Protocols: qRT-PCR Analysis of MMP2 and VEGFA Expression After Angelol H Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP2) and vascular endothelial growth factor A (VEGFA) are key proteins involved in cancer progression, particularly in tumor invasion, metastasis, and angiogenesis. MMP2, a gelatinase, degrades the extracellular matrix, facilitating cancer cell migration. VEGFA is a potent signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and survival. The expression of both MMP2 and VEGFA is often upregulated in various cancers.

Angelol H is a coumarin compound that has been investigated for its potential anti-cancer properties. While direct studies on this compound are emerging, related compounds like Angelol-A have been shown to significantly inhibit both MMP2 and VEGFA expression in cancer cells.[1] This inhibition disrupts the metastatic and angiogenic capabilities of cancer cells. The proposed mechanism of action for Angelol-A involves the upregulation of miR-29a-3p, which in turn targets the 3' UTR of VEGFA, leading to its downregulation. This effect is mediated through the ERK signaling pathway.[1]

This document provides a detailed protocol for quantifying the effect of this compound on MMP2 and VEGFA gene expression using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line: Human cervical cancer cells (e.g., HeLa or SiHa) are suitable for this study.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 hours. Ensure the final DMSO concentration in the media is less than 0.1%. The untreated control (0 µM) should receive the same concentration of DMSO.

-

RNA Isolation and cDNA Synthesis

-

RNA Extraction:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with oligo(dT) primers, following the manufacturer's instructions.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Reaction Setup:

-

Prepare the qRT-PCR reaction mixture containing:

-

SYBR Green Master Mix

-

Forward and reverse primers for the target genes (MMP2, VEGFA) and a reference gene (e.g., GAPDH or ACTB).

-

cDNA template

-

Nuclease-free water

-

-

The following primer sequences can be used:

-

MMP2 Forward: 5'-TGA AGG ATC AGA TTT GTT GGT CA -3'

-

MMP2 Reverse: 5'-GAT GCA GTC AAT CTC AAG GCA AA -3'

-

VEGFA Forward: 5'-AGG GCA GAA TCA TCA CGA AGT -3'

-

VEGFA Reverse: 5'-AGG GTC TCG ATT GGA TGG CA -3'

-

GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C -3'

-

GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC -3'

-

-

-

Thermal Cycling Conditions:

-

Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Include a melt curve analysis at the end of the amplification to verify the specificity of the PCR products.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Normalize the Ct values of the target genes (MMP2 and VEGFA) to the Ct values of the reference gene (GAPDH).

-

Express the results as fold change relative to the untreated control group.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the relative mRNA expression of MMP2 and VEGFA in cancer cells following treatment with this compound for 24 hours.

| Treatment Concentration (µM) | Relative MMP2 mRNA Expression (Fold Change) | Relative VEGFA mRNA Expression (Fold Change) |

| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| 10 | 0.85 ± 0.10 | 0.88 ± 0.11 |

| 25 | 0.62 ± 0.08 | 0.65 ± 0.09 |

| 50 | 0.41 ± 0.05 | 0.45 ± 0.06 |

| 100 | 0.23 ± 0.04 | 0.28 ± 0.05 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

Caption: Experimental workflow for qRT-PCR analysis of gene expression.

Proposed Signaling Pathway

Caption: Proposed signaling pathway for this compound-mediated inhibition of MMP2 and VEGFA.

References

In Vivo Delivery of Angelol H: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for Angelol H, a promising bioactive compound, in animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to guide researchers in designing and executing preclinical studies.

Introduction to this compound

This compound, also known as Angeloylgomisin H, is a lignan compound with demonstrated biological activities, including the potential to improve insulin-stimulated glucose uptake by activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[1]. As a member of the coumarin family of compounds, it is also expected to possess anti-inflammatory and antioxidant properties[2]. Effective in vivo delivery methods are crucial for evaluating its therapeutic potential in various disease models.

In Vivo Delivery Formulations

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound for in vivo administration. Based on available data, two primary formulation strategies are recommended:

-

Aqueous-based formulation for intravenous and oral administration: A mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline can be used to create a clear solution suitable for both intravenous and oral gavage administration.

-

Oil-based formulation for oral administration: A solution of this compound in DMSO can be mixed with corn oil for oral delivery. This may be particularly useful for studies investigating lipid-based absorption pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound and related compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Key Findings |

| Oral (gavage) | 10 | 4.9 | Low oral bioavailability suggests first-pass metabolism or poor absorption. |

| Intravenous | 2 | 100 (by definition) | Provides a baseline for systemic exposure. |

Data sourced from a pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma[1].

Table 2: Exemplary In Vivo Study Parameters for Coumarin Derivatives

| Compound | Animal Model | Administration Route | Dose Range | Therapeutic Effect |

| 3-Acetyl coumarin | Rat (AlCl₃-induced Alzheimer's model) | Oral | 10, 20, 30 mg/kg | Improved spatial memory and learning, reduced inflammatory markers.[3] |

| Angelicin | Mouse (liver tumor xenografts) | Not specified | Not specified | Inhibited tumor growth. |

| Coumarin Derivatives (C1) | Mouse (infectious colitis model) | Oral | Not specified | Reduced pathogen load and intestinal inflammation.[4] |

This table provides examples from related coumarin compounds to guide dose selection for this compound in the absence of extensive specific data.

Experimental Protocols

Preparation of this compound Formulations

Protocol 1: Aqueous-Based Formulation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

-

Add 450 µL of sterile saline or PBS to reach the final volume of 1 mL and mix well.

-

The final concentration of this example working solution would be 2.08 mg/mL. Adjust the initial stock concentration to achieve the desired final dosing concentration.

Protocol 2: Oil-Based Formulation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained.

-

The final concentration of this example working solution would be 2.08 mg/mL. Adjust the initial stock concentration to achieve the desired final dosing concentration.

Administration Protocols in Rodents

Protocol 3: Oral Gavage in Mice and Rats

Materials:

-

Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

-

Syringe

-

Prepared this compound formulation

Procedure:

-

Accurately weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

-

Properly restrain the animal to ensure its head and body are in a straight line.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, slowly administer the formulation.

-

Gently remove the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress post-administration.

Protocol 4: Intravenous Injection (Tail Vein) in Rats

Materials:

-

Appropriately sized needle (e.g., 27-30 gauge)

-

Syringe

-

Restrainer for the rat

-

Heat lamp or warm water to dilate the tail vein

-

Prepared this compound formulation (aqueous-based)

Procedure:

-

Accurately weigh the animal to determine the correct injection volume.

-

Place the rat in a restrainer, allowing the tail to be accessible.

-

Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.

-

Clean the tail with an alcohol swab.

-

Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

-

A successful insertion may be indicated by a flash of blood in the needle hub.

-

Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Potential Signaling Pathways of this compound

The following diagram illustrates the potential signaling pathways modulated by this compound, based on evidence from related coumarin compounds and its known activity as a PPAR-γ agonist. Coumarins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, and antioxidant effects by activating the Nrf2 pathway. This compound itself has been identified as a PPAR-γ activator, which plays a key role in metabolic regulation and inflammation.

References

Application Notes and Protocols for Angelol H in Pharmacological Research

A Note on Data Availability: As of late 2025, detailed pharmacological research, including quantitative data and established experimental protocols specifically for Angelol H, is limited in publicly accessible scientific literature. This compound is a known phytochemical coumarin compound isolated from plants of the Angelica genus, such as Angelica pubescens.[1][2][3] General studies on extracts from Angelica pubescens indicate a range of biological activities, including anti-inflammatory, analgesic, and effects on the central nervous system.[4]

To provide researchers, scientists, and drug development professionals with a relevant and detailed guide, this document will focus on the closely related and more extensively studied compound, Angelol-A , also isolated from Angelica pubescens. The information presented for Angelol-A serves as a strong proxy for the potential applications and research methodologies that could be adapted for this compound, given their structural similarity as coumarin derivatives from the same plant source.

This compound: General Information

-

Compound Type: Phytochemical, Coumarin

-

Natural Source: Roots of Angelica species, such as Angelica pubescens Maxim.[2][3]

-

Reported Biological Activities (General): this compound is suggested to possess antioxidant properties and may influence signaling pathways related to inflammation and cell proliferation.[1]

Due to the lack of specific data, the following sections will detail the application of Angelol-A in pharmacological research as a representative example.

Application of Angelol-A in Anti-Cancer Research

Angelol-A has demonstrated significant anti-metastatic and anti-angiogenic effects, particularly in human cervical cancer cells. Its mechanism of action involves the modulation of specific signaling pathways that regulate cancer cell invasion and the formation of new blood vessels that supply tumors.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the anti-cancer effects of Angelol-A.

| Cell Line | Assay | Parameter | Value | Reference |

| HeLa (Cervical Cancer) | MTT Assay | IC50 | 75 nmol/L - 1.57 µmol/L (Broad spectrum against 9 cancer cell lines) | [1] |

| WI-38 (Normal Lung Fibroblasts) | MTT Assay | IC50 | 12.128 µmol/L | [1] |

| HeLa (Cervical Cancer) | Cell Cycle Analysis | Effect | G2-M phase arrest (dose-dependent) | [1] |

| HeLa (Cervical Cancer) | Western Blot | Effect | Significant inhibition of MMP2 and VEGFA expression | [1] |

| HUVECs | Tube Formation Assay | Effect | Inhibition of tube formation | [1] |

Signaling Pathway

Angelol-A exerts its anti-cancer effects by upregulating miR-29a-3p, which in turn targets and suppresses the expression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA). This entire process is mediated through the inhibition of the ERK signaling pathway.

Experimental Protocols for Angelol-A Research

The following are detailed protocols for key experiments used to characterize the anti-cancer effects of Angelol-A.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of Angelol-A on cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Plate human cervical cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Angelol-A (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

This assay assesses the effect of Angelol-A on cancer cell migration and invasion.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of HeLa cells in a 6-well plate.

-

Scratch Creation: Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS and replace the medium with fresh medium containing a non-toxic concentration of Angelol-A or a vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A delay in closure in the Angelol-A treated group indicates inhibition of cell migration.

Western Blot Analysis

This protocol is used to quantify the expression levels of key proteins in the signaling pathway affected by Angelol-A.

Protocol:

-

Cell Lysis: Treat HeLa cells with Angelol-A for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP2, VEGFA, p-ERK, total ERK, and a loading control (e.g., ß-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

While direct pharmacological data for this compound is currently sparse, the detailed research on the closely related compound Angelol-A provides a valuable framework for future investigations. The protocols and data presented for Angelol-A's anti-cancer activity offer a clear roadmap for researchers interested in exploring the therapeutic potential of this compound and other coumarins from the Angelica genus. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols: Angelol Derivatives as Natural Therapeutic Agents in Experimental Models

A Note on Angelol H: Scientific literature with specific, detailed experimental data on "this compound" is limited. Therefore, these application notes focus on two closely related and well-studied angelate compounds: Angelol-A and PEP005 (Ingenol 3-angelate) . These compounds serve as exemplary models for the potential therapeutic applications of this class of natural products.

These notes are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of angelate compounds.

Angelol-A: Anti-Metastatic and Anti-Angiogenic Agent

Angelol-A, a coumarin isolated from the roots of Angelica pubescens f. biserrata, has demonstrated significant anti-metastatic and anti-angiogenic properties in human cervical cancer models.[1]

Quantitative Data Summary

| Experimental Model | Compound | Concentration | Observed Effect | Reference |

| Human Cervical Cancer Cells (SiHa and CaSki) | Angelol-A | Not specified | Significant inhibition of MMP2 and VEGFA expression. | [1] |

| Human Cervical Cancer Cells (SiHa and CaSki) | Angelol-A | Not specified | Significant inhibition of cell migration and invasion. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Conditioned medium from Angelol-A-treated cancer cells | Not specified | Inhibition of tube formation. | [1] |

Signaling Pathway

Angelol-A exerts its effects by modulating the ERK/miR-29a-3p/MMP2/VEGFA axis. It upregulates miR-29a-3p, which in turn targets and inhibits the expression of MMP2 and VEGFA, crucial proteins involved in metastasis and angiogenesis. This action is mediated through the ERK pathway.[1]

Caption: Angelol-A Signaling Pathway in Cervical Cancer.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Angelol-A on cancer cells.

-

Protocol:

-

Seed human cervical cancer cells (e.g., SiHa, CaSki) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Angelol-A for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

2. Western Blot Analysis

-

Objective: To measure the protein expression levels of p-ERK, MMP2, and VEGFA.

-

Protocol:

-

Treat cells with Angelol-A for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, MMP2, VEGFA, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

3. In Vitro Angiogenesis Assay (Tube Formation)

-

Objective: To assess the effect of Angelol-A on the formation of capillary-like structures by endothelial cells.

-

Protocol:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Harvest and resuspend HUVECs in conditioned medium from cancer cells previously treated with or without Angelol-A.

-

Seed the HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated plate.

-

Incubate for 6-8 hours at 37°C.

-

Visualize the tube formation under a microscope and quantify the total tube length or number of branch points using imaging software.

-

PEP005 (Ingenol 3-angelate): Pro-Apoptotic and Anti-Proliferative Agent

PEP005 is a novel ingenol angelate extracted from Euphorbia peplus. It is a potent modulator of Protein Kinase C (PKC) isoforms and exhibits significant anti-cancer activity in various experimental models, particularly in colon cancer and leukemia.[2][3][4]

Quantitative Data Summary

Antiproliferative Activity (IC₅₀ Values)

| Cell Line | Exposure Time | IC₅₀ (µM) | Reference |

| Colo205 (Colon Cancer) | 48 h | 0.01 | [4] |

| HCC2998 (Colon Cancer) | 48 h | 30.0 | [4] |

| HCT116 (Colon Cancer) | 48 h | 120.0 | [4] |

| HT29 (Colon Cancer) | 48 h | 140.0 | [4] |

| MDA-MB-435 (Melanoma) | Not specified | 2.6 | [5] |

Apoptosis Induction in Colo205 Cells

| Concentration | Effect | Reference |

| 0.03 - 3 µM | Induction of apoptosis. | [2] |

| 1 µM | Induction of apoptosis followed by necrosis (≥48 h exposure). | [6] |

Signaling Pathway

PEP005's primary mechanism involves the modulation of PKC isoforms. It activates PKCδ while inhibiting PKCα.[2][4] This dual action triggers downstream signaling cascades, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT pathway, ultimately leading to apoptosis.[3]

Caption: PEP005 Signaling Pathway in Cancer Cells.

Experimental Protocols

1. Cell Cycle Analysis (Propidium Iodide Staining)

-

Objective: To determine the effect of PEP005 on cell cycle distribution.

-

Protocol:

-

Treat Colo205 cells with PEP005 (e.g., 0.3 µM) for various time points (1, 5, 12, 24, 48 hours).[6]

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after PEP005 treatment.

-

Protocol:

-

Treat Colo205 cells with PEP005 (e.g., 1 µM) for 24, 48, and 72 hours.[6]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

-

3. PKC Translocation Assay (Immunofluorescence)

-

Objective: To visualize the translocation of PKCδ upon PEP005 treatment.

-

Protocol:

-

Grow cells on glass coverslips and treat with PEP005 (e.g., 3 µM) for a short duration (e.g., 20 minutes).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against PKCδ overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the subcellular localization of PKCδ using a fluorescence or confocal microscope. PEP005 induces translocation of PKCδ from the cytosol to the nucleus and other cellular membranes.[3]

-

References

- 1. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative activity of PEP005, a novel ingenol angelate that modulates PKC functions, alone and in combination with cytotoxic agents in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Angelol H Concentration for Maximum Efficacy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Angelol H.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Question: I am observing no cellular response after treating with this compound. What are the possible reasons and solutions?

Answer:

There are several potential reasons for a lack of cellular response. Here is a step-by-step troubleshooting guide:

-

Verify Compound Integrity and Concentration:

-

Action: Confirm the purity and integrity of your this compound stock. If possible, verify the concentration of your stock solution using a spectrophotometer or another appropriate method.

-

Rationale: Degradation or inaccurate concentration of the stock solution is a common source of experimental variability.

-

-

Check Cell Health and Viability:

-

Action: Before treatment, ensure your cells are healthy, viable, and in the logarithmic growth phase. Perform a trypan blue exclusion assay or similar viability test.

-

Rationale: Unhealthy or senescent cells may not respond appropriately to treatment.

-

-

Optimize Concentration Range:

-

Action: Perform a dose-response experiment with a wide range of this compound concentrations. Based on related compounds, a starting range of 0.1 µM to 100 µM is recommended.

-

Rationale: The optimal concentration for your specific cell line and assay may be different from previously published data for similar compounds.

-

-

Increase Incubation Time:

-

Action: Extend the treatment duration. Some cellular responses may take longer to become apparent. Consider time points from 24 to 72 hours.

-

Rationale: The kinetics of the cellular response can vary significantly between cell types and endpoints.

-

-

Review Experimental Protocol:

-

Action: Carefully review your entire experimental protocol for any potential errors in reagent preparation, incubation conditions (temperature, CO2 levels), or measurement procedures.

-

Rationale: Small deviations in the protocol can have a significant impact on the outcome.

-

Question: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?

Answer:

This compound is soluble in DMSO.[1][2] Follow these steps to prepare a stock solution:

-

Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the final concentration of DMSO in your cell culture medium.

-

Dissolution Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Add the required volume of DMSO to the vial.

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] We recommend storing the solution in tightly sealed vials for up to two weeks at -20°C.[2]

Important: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a natural coumarin compound isolated from plants of the Angelica genus, such as Angelica sinensis and Angelica dahurica.[2][3] Its chemical formula is C20H24O7 and it has a molecular weight of 376.4 g/mol .[1][4]

What is the proposed mechanism of action of this compound?

While specific signaling pathways for this compound are not yet fully elucidated, it is suggested to have antioxidant properties and to influence signaling pathways involved in inflammation and cell proliferation.[3]

A closely related compound, Angelol-A , has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells.[5] Its mechanism involves the inhibition of MMP2 and VEGFA expression by targeting the miR-29a-3p/MMP2/VEGFA axis, which is mediated through the ERK pathway.[5] This pathway may serve as a valuable starting point for investigating the mechanism of this compound.

What is a recommended starting concentration for in vitro experiments?

For initial experiments, a dose-response study is recommended. Based on IC50 values of related coumarin compounds in various cancer cell lines, a concentration range of 0.1 µM to 100 µM is a reasonable starting point.

Are there any known off-target effects of this compound?

Currently, there is no specific information available on the off-target effects of this compound. As with any experimental compound, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. This may include using multiple cell lines, assessing markers of general toxicity, and performing pathway-specific analyses.

Data Presentation

Table 1: IC50 Values of Related Coumarin Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Angelol-related compound 1 | HCT116 | Colorectal Carcinoma | 22.4 |

| Angelol-related compound 2 | HCT116 | Colorectal Carcinoma | 0.34 |

| Angelol-related compounds 1 & 2 | HTB-26 | Breast Cancer | 10 - 50 |

| Angelol-related compounds 1 & 2 | PC-3 | Pancreatic Cancer | 10 - 50 |

| Angelol-related compounds 1 & 2 | HepG2 | Hepatocellular Carcinoma | 10 - 50 |

Note: The data presented is for related compounds and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Caption: Proposed signaling pathway for the related compound, Angelol-A.

Caption: Experimental workflow for determining cell viability using an MTT assay.

References

- 1. This compound supplier | CAS 83247-73-8 | AOBIOUS [aobious.com]

- 2. This compound | CAS:83247-73-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | 83247-73-8 | IDA24773 | Biosynth [biosynth.com]

- 4. This compound CAS#: 83247-73-8 [amp.chemicalbook.com]

- 5. Angelol-A exerts anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells by modulating the phosphorylated-ERK/miR-29a-3p that targets the MMP2/VEGFA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential off-target effects of Angelol H in cellular assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cellular effects of Angelol H. The information focuses on identifying and mitigating potential off-target effects in cellular assays.

Disclaimer

Information regarding specific off-target effects of this compound is limited in publicly available scientific literature. The following content, including tables and protocols, is based on general principles of small molecule off-target analysis and represents a hypothetical scenario to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)